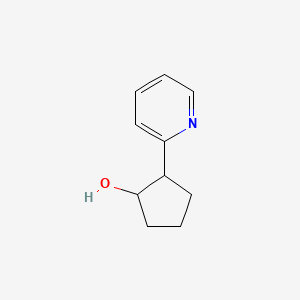

2-(Pyridin-2-yl)cyclopentanol

Description

Significance of Pyridine-Containing Scaffolds in Chemical Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a component of numerous important natural products, including alkaloids. rsc.orgsemanticscholar.org Its presence in various FDA-approved drugs underscores its importance in medicinal chemistry. rsc.orgrsc.org Pyridine derivatives serve as crucial precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.orgsemanticscholar.org The nitrogen atom in the pyridine ring imparts polarity and allows for ionization, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com The versatility of the pyridine structure allows for a wide range of chemical modifications, making it a valuable building block for creating diverse molecular libraries. rsc.orgrsc.orgenpress-publisher.com

Overview of Cyclopentanol (B49286) Derivatives in Synthetic Chemistry

Cyclopentanol derivatives are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecules. The five-membered ring of cyclopentanol can be functionalized in a stereocontrolled manner, making these derivatives useful in asymmetric synthesis. mdpi.comnih.gov They are key components in the synthesis of prostaglandins (B1171923) and other biologically active compounds. google.com The reactivity of the hydroxyl group allows for a variety of transformations, including oxidation to the corresponding cyclopentanone (B42830), which is a common starting material for many synthetic routes. researchgate.net Chiral cyclopentanol derivatives, in particular, can act as chiral auxiliaries or be incorporated into chiral ligands for asymmetric catalysis.

Contextualizing 2-(Pyridin-2-yl)cyclopentanol within Heterocyclic and Alicyclic Architectures

The compound this compound is a hybrid structure that possesses the characteristics of both a heterocyclic and an alicyclic compound. It features a cyclopentanol ring substituted with a pyridin-2-yl group, creating a molecule with distinct reactive sites: the hydroxyl group on the cyclopentane (B165970) ring and the nitrogen atom within the pyridine ring. This bifunctional nature allows for a range of chemical manipulations and potential applications as a ligand in coordination chemistry or as an intermediate in the synthesis of more elaborate molecular frameworks. The stereochemistry of the cyclopentanol ring, with the potential for cis and trans isomers, adds another layer of complexity and opportunity for stereoselective synthesis and applications.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSUKJPGLIHJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of 2-(Pyridin-2-yl)cyclopentanol are summarized in the table below, providing a concise overview of its key chemical and physical data.

| Property | Value |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 442686-42-2 |

| Appearance | Not specified, likely an oil or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

This table is populated with publicly available data and may not be exhaustive.

The structure of this compound allows for stereoisomerism. The relative orientation of the hydroxyl group and the pyridin-2-yl group on the cyclopentane (B165970) ring can be either cis or trans. Each of these diastereomers can also exist as a pair of enantiomers, leading to a total of four possible stereoisomers. The specific stereochemistry of the molecule can significantly influence its biological activity and its effectiveness as a chiral ligand in asymmetric catalysis.

Chemical Reactivity and Derivatization of 2 Pyridin 2 Yl Cyclopentanol

Reactions Involving the Hydroxyl Group of 2-(Pyridin-2-yl)cyclopentanol

The secondary alcohol functionality in this compound is a primary site for chemical modification. Its reactivity is characteristic of secondary alcohols, undergoing oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Corresponding Ketones

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 2-(pyridin-2-yl)cyclopentanone. This transformation is a fundamental process in organic synthesis. uhamka.ac.id A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity, scale, and tolerance of other functional groups. uhamka.ac.id

Common and effective methods include Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). thieme-connect.de Modern, milder alternatives are also widely employed to avoid harsh conditions and the use of heavy metals. thieme-connect.de The Ley-Griffith oxidation, which uses catalytic amounts of tetrapropylammonium (B79313) perruthenate (TPAP) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO), is known for its high efficiency and broad functional group compatibility. thieme-connect.de Another popular method involves using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with an oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, low temp. | High yields, avoids heavy metals. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild chromium-based reagent. |

| TPAP / NMO | Catalytic TPAP, stoichiometric NMO | Mild, selective, and highly efficient. thieme-connect.de |

| TEMPO / NaOCl | Catalytic TEMPO, NaOCl, biphasic system | Cost-effective and suitable for scale-up. nih.gov |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, fast, and uses a hypervalent iodine reagent. uhamka.ac.id |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which are valuable for protecting the alcohol functionality or for introducing new properties to the molecule.

Esterification is typically achieved by reacting this compound with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. google.com When using a carboxylic acid, a catalyst like a strong acid or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) is often required to facilitate dehydration. Reactions with acid chlorides or anhydrides are generally faster and are often performed in the presence of a non-nucleophilic base like pyridine (B92270), which serves to neutralize the acidic byproduct (HCl or a carboxylic acid). google.comresearchgate.net A metal-free alternative involves using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of alcohols with carboxylic acids under neat conditions. nih.govresearchgate.net

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. google.com

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Esterification | R-COOH, Acid Catalyst or DCC | Forms an ester from a carboxylic acid. |

| R-COCl or (R-CO)₂O, Pyridine | Forms an ester from a more reactive acylating agent. google.com | |

| R-COOH, NBS | Metal-free catalytic esterification. nih.govresearchgate.net | |

| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | Forms an ether via Williamson synthesis. google.com |

Nucleophilic Substitution Reactions

The direct displacement of the hydroxyl group via a nucleophilic substitution reaction is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group. libretexts.orgrsc.org

One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable and easily displaced by a nucleophile (like Br⁻ or Cl⁻). libretexts.org

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in S_N2 reactions. libretexts.org

| Activation Method | Reagent(s) | Intermediate | Leaving Group |

|---|---|---|---|

| Acid Catalysis | HBr, HCl, or HI | R-OH₂⁺ (Oxonium ion) | H₂O |

| Sulfonate Ester Formation | TsCl or MsCl, Pyridine | R-OTs or R-OMs | TsO⁻ or MsO⁻ |

| Thionyl Chloride | SOCl₂ | R-O-SOCl (Chlorosulfite ester) | SO₂ + Cl⁻ |

Transformations on the Pyridine Moiety of this compound

The pyridine ring offers a second site for chemical modification, primarily through reactions typical of aromatic heterocycles.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene. youtube.com The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density, making it less nucleophilic. youtube.com Furthermore, under the strongly acidic conditions often used for these reactions, the pyridine nitrogen is protonated, creating a pyridinium ion. This further deactivates the ring towards attack by electrophiles.

When substitution does occur, it proceeds under harsh conditions and is directed primarily to the C-3 and C-5 positions. rsc.orgyoutube.com The C-2, C-4, and C-6 positions are more strongly deactivated by the nitrogen atom. The 2-(cyclopentanol) substituent is an alkyl group, which is typically activating and ortho-, para-directing; however, the powerful deactivating and directing effect of the pyridine nitrogen dominates. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂ at high temperatures) on this compound would be expected to yield the 3- or 5-substituted derivatives, likely in low yields. youtube.com Friedel-Crafts alkylation and acylation reactions generally fail with pyridine rings due to the deactivation and the tendency for the Lewis acid catalyst to coordinate with the basic nitrogen atom. youtube.com

Cross-Coupling Reactions at Pyridine Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize these reactions on the pyridine moiety of this compound, a suitable handle, typically a halide (Br, I) or a triflate (OTf), must first be installed on the ring. This can be achieved through methods like electrophilic halogenation (as described in 3.2.1) or other synthetic routes.

Once a derivative such as 2-(5-bromopyridin-2-yl)cyclopentanol (B13004362) is obtained, it can serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Heck Coupling: Reaction with an alkene.

It is important to note that cross-coupling reactions involving 2-substituted pyridines can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem". nih.gov The proximity of the nitrogen lone pair can interfere with the catalytic cycle of the transition metal catalyst (e.g., palladium), leading to poor reactivity or low yields. nih.gov Careful selection of ligands, catalysts, and reaction conditions is often necessary to achieve successful coupling.

N-Functionalization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for electrophilic attack, leading to the formation of pyridinium salts. This process, known as quaternization, significantly alters the electronic properties of the molecule, enhancing the reactivity of the pyridine ring toward nucleophilic attack, particularly at the C2 and C4 positions. Current time information in Chatham County, US.nih.gov The quaternization is typically achieved by reacting the parent compound with alkylating agents.

Common N-functionalization reactions include:

N-Alkylation: The reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, yields N-alkylpyridinium salts. These reactions are fundamental in the synthesis of various organic compounds and intermediates. researchgate.net The choice of solvent can be critical, with polar aprotic solvents like acetonitrile (B52724) or DMSO often being employed. google.com

N-Adamantylation: The introduction of bulky substituents, such as an adamantyl group from 1-bromoadamantane, can be performed to create sterically hindered quaternary salts. researchgate.net Such modifications are of interest for creating guest molecules for supramolecular assemblies. researchgate.net

N-Oxidation: Treatment with oxidizing agents like peracetic acid or m-chloroperbenzoic acid (mCPBA) can lead to the formation of the corresponding Pyridine N-oxide. nih.govscripps.edu This transformation increases both the nucleophilicity and electrophilicity of the ring system, making it a versatile intermediate for further functionalization. scripps.edu For instance, N-oxides can facilitate subsequent nucleophilic substitutions at the C2 position. scripps.edu

The formation of these pyridinium derivatives serves as a crucial activation step for more complex molecular modifications. nih.govnih.gov

| Reagent/Reaction Type | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., RI, RBr) | N-Alkylpyridinium Halide | Solvent (Acetonitrile, Toluene, or neat), Heat | researchgate.netgoogle.com |

| 1-Bromoadamantane | N-(Adamant-1-yl)pyridinium Bromide | Heat, various conditions | researchgate.net |

| Acrylamide | N-(2-Carbamoylethyl)pyridinium Salt | Acidic conditions | nih.gov |

| m-CPBA / Peracetic Acid | Pyridine N-Oxide | Varies depending on oxidant | nih.govscripps.edu |

Chemical Modifications of the Cyclopentane (B165970) Ring

The cyclopentane ring of this compound, while generally stable, can undergo a variety of transformations, including ring-opening, ring-expansion, and functionalization at other carbon centers.

Ring-Opening and Ring-Expansion Reactions

Ring-opening and ring-expansion reactions of cycloalkanols are powerful methods for synthesizing acyclic compounds or larger ring systems. For derivatives of this compound, these reactions provide pathways to novel ketones and larger carbocycles.

Ring-Opening Reactions: The cleavage of a C-C bond within the cyclopentane ring can be promoted through several mechanisms.

Radical Pathways: Oxidative radical ring-opening can be initiated from the hydroxyl group. For instance, treatment of cyclopropanols (which can be formed from cyclopentanone (B42830) derivatives) with an oxidant like Ag(II) can generate an oxygen-centered radical that triggers ring-opening to form an alkyl radical, which can then be functionalized. nih.gov Electrochemical methods have also been developed for the deconstructive functionalization of cycloalkanols, leading to ring-opened ketones.

Palladium-Catalyzed Opening: Palladium catalysts are known to mediate the ring-opening of strained rings like cyclopropanols, yielding enones. researchgate.net

Ring-Expansion Reactions: These reactions convert the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring, a common strategy in natural product synthesis. google.com

Tiffeneau-Demjanov Rearrangement: A general method for one-carbon ring expansion of cycloalkanones involves treatment with diazomethane. While not directly applicable to the alcohol, oxidation of this compound to the corresponding cyclopentanone would provide a suitable substrate for this transformation. gla.ac.uk

Pinacol and Semipinacol Rearrangements: These rearrangements are classic methods for ring expansion. A semipinacol rearrangement can be triggered by activating an allylic alcohol derivative on the ring, leading to a 1,2-migration and subsequent ring expansion to form a ketone with a newly installed quaternary carbon center. acs.org

Palladium-Catalyzed Expansion: The reaction of 1-alkenyl or 1-alkynyl cyclopentanols with aryl halides in the presence of a palladium catalyst can induce a tandem insertion-ring expansion process to yield substituted cyclohexanones. researchgate.net

| Reaction Type | Substrate Prerequisite | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Radical Ring-Opening | Cyclopropanol derivative | Ag(II) complex, K₂S₂O₈ | Functionalized Ketone | nih.gov |

| Semipinacol Rearrangement | Allylic alcohol on ring | Electrophile (e.g., acid, I⁺) | Ring-expanded Ketone | acs.org |

| Palladium-Catalyzed Ring Expansion | 1-Alkynylcyclopentanol | Pd(OAc)₂, Aryl Iodide | 2-Alkylidene-cyclohexanone | researchgate.net |

| Samarium-Mediated Ring Expansion | α-Bromomethylketone derivative | SmI₂, Fe(III)/Ce(IV) | Ring-expanded Ketone | acs.org |

Functionalization at Other Cyclopentane Positions

Direct functionalization of the saturated C-H bonds of the cyclopentane ring is challenging but can be achieved using modern synthetic methods. These approaches allow for the introduction of new substituents at the C3, C4, and C5 positions.

Directed C-H Activation: The pyridine ring can act as a directing group to guide a transition metal catalyst to a specific C-H bond. Palladium-catalyzed reactions have been shown to functionalize primary C-H bonds adjacent to a pyridine ring, enabling arylation or olefination. nih.gov While typically targeting the β- or γ-positions of an alkyl chain attached to the pyridine, this principle could be applied to functionalize the C5 position of the cyclopentane ring.

Hydrogen Atom Transfer (HAT) Catalysis: Photoinduced HAT catalysis using pyridine N-oxides offers a powerful, non-directed method for functionalizing C(sp³)–H bonds. chemrxiv.orgacs.org In this process, a photocatalyst generates a highly reactive oxygen-centered radical from a pyridine N-oxide derivative. This radical can abstract a hydrogen atom from the cyclopentane ring, creating a carbon-centered radical. acs.org This alkyl radical can then be trapped by a radical acceptor, such as an electron-deficient olefin, to form a new C-C bond. nih.gov The regioselectivity often favors the most hydridic C-H bond, which would likely be the tertiary C-H at the C2 position, but functionalization at secondary positions (C3, C4, C5) is also possible. chemrxiv.org

| Method | Key Reagents/Catalyst | Functionalization Type | Target Position | Reference |

|---|---|---|---|---|

| Directed C-H Activation | Pd catalyst, oxidant | Arylation, Alkenylation | C5 (via 5-membered palladacycle) | nih.gov |

| Hydrogen Atom Transfer (HAT) | Photocatalyst (e.g., Acridinium), Pyridine N-oxide, Radical Acceptor | Alkylation, Heteroarylation | Non-selective (C3, C4, C5) | chemrxiv.orgacs.orgnih.gov |

Intramolecular Cyclizations and Rearrangements Involving this compound Derivatives

Derivatives of this compound are valuable precursors for constructing complex polycyclic and heterocyclic systems through intramolecular reactions. These transformations often leverage the proximity of the pyridine, alcohol, and cyclopentane moieties to form new rings.

Cationic Cyclization: Acid-catalyzed cyclization of derivatives containing an additional tethered olefin can be used to construct fused tetracyclic systems. For example, a 2-(2-(1H-indol-1-yl)allyl)cyclopentanol derivative undergoes a cationic cyclization to form a tetracyclic indole (B1671886) structure, demonstrating a pathway to complex alkaloid cores. acs.org

Radical Cyclization: Intramolecular radical cross-coupling reactions are effective for forming new rings. Reactions mediated by samarium(II) iodide can facilitate the cyclization of an aryl iodide onto a tethered olefin, a transformation that is tolerant of the pyridine ring functionality. acs.org

Copper-Catalyzed Cyclization: Derivatives of the parent compound can undergo cyclization to form fused heterocyclic systems. For instance, 1-aryl-1-cycloalcohols (a class to which this compound belongs) react with 1,3-dicarbonyl compounds in the presence of a copper catalyst and an oxidant (K₂S₂O₈) to yield cycloalkane-fused dihydrofurans. ccspublishing.org.cn The reaction proceeds via dehydration to form a cyclopentene (B43876) intermediate, followed by radical addition and intramolecular cyclization. ccspublishing.org.cn

[4+1] Domino Cyclization: More complex derivatives, such as those prepared from the chiral pool, can undergo domino reactions to generate highly functionalized cyclopentanes. A [4+1] cyclization of a sugar-derived epoxytosylate with a C1 dianion equivalent proceeds via oxirane ring-opening, a Brook rearrangement, and subsequent intramolecular nucleophilic substitution to form a new cyclopentane ring. sorbonne-universite.fr

These intramolecular events highlight the utility of the this compound scaffold in rapidly building molecular complexity.

| Reaction Type | Precursor Derivative | Key Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Cationic Cyclization | Derivative with tethered allyl group | Acid catalyst | Fused tetracycle | acs.org |

| Radical Cross-Coupling | Derivative with tethered olefin and aryl iodide | SmI₂-amine-H₂O | Fused carbocycle | acs.org |

| Copper-Catalyzed Annulation | Parent alcohol | Cu(CH₃CN)₄PF₆, K₂S₂O₈, 1,3-dicarbonyl compound | Cyclopentane-fused dihydrofuran | ccspublishing.org.cn |

| Brook Rearrangement / Cyclization | Epoxytosylate derivative | Lithiated silyl-methane | Fused furanocyclopentane | sorbonne-universite.fr |

Coordination Chemistry and Catalytic Applications of 2 Pyridin 2 Yl Cyclopentanol

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal center's electronic and steric properties. The 2-(Pyridin-2-yl)cyclopentanol molecule, featuring a soft pyridine (B92270) nitrogen donor and a hard hydroxyl oxygen donor, is a classic bidentate N,O-ligand. This combination is well-suited for coordinating with a variety of transition metals, potentially stabilizing them in different oxidation states and geometries.

Synthesis of this compound-Based Ligands

The synthesis of this compound itself can be achieved through established organometallic procedures. A common and effective method involves the Grignard reaction, where a pyridyl organometallic reagent is added to a cyclic ketone.

A plausible synthetic route is the reaction of 2-bromopyridine (B144113) with magnesium to form the Grignard reagent, 2-pyridylmagnesium bromide. This reagent is then reacted with cyclopentanone (B42830) in an anhydrous ether solvent. Careful temperature control during this nucleophilic addition is crucial to optimize the yield of the desired tertiary alcohol, 1-(Pyridin-2-yl)cyclopentanol. Subsequent modifications or resolutions could be employed to isolate specific stereoisomers of this compound if desired for asymmetric catalysis.

The synthesis of related pyridinyl alcohol ligands often follows similar principles. For instance, α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands are prepared by reacting lithiated substituted bromopyridines with benzophenone. beilstein-journals.org These synthetic strategies underscore the accessibility of the this compound scaffold for further development and derivatization.

Coordination Modes of the Pyridine Nitrogen and Hydroxyl Oxygen with Transition Metals

The this compound ligand is expected to act as a bidentate chelator, binding to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. Upon coordination, the hydroxyl proton is typically lost, leading to an anionic alkoxide ligand. This N,O-coordination creates a stable five-membered chelate ring with the metal ion.

Studies on analogous amino alcohol pyridine ligands demonstrate this common coordination behavior. For example, pyridine-2,6-diamide ligands incorporating amino alcohols coordinate to Cu(II), Ni(II), and Zn(II) through the pyridine nitrogen and deprotonated amide and alcohol groups. tandfonline.comresearchgate.net Similarly, a Schiff base ligand derived from pyridine-2-carbaldehyde and an amino alcohol acts as a tridentate N,N,O donor to cadmium(II), with the alcohol group being involved in the coordination sphere. koreascience.kr In many complexes, the alcohol and amine groups can also participate in extensive hydrogen bonding networks, further stabilizing the crystal structure. koreascience.kr

The geometry of the resulting metal complex would be influenced by the specific transition metal, its oxidation state, and the other ligands present. The steric bulk of the cyclopentyl group could also play a significant role in dictating the coordination environment and the accessibility of the metal center for catalytic reactions.

Applications in Transition Metal Catalysis

The combination of a pyridine moiety and an alcohol donor in a single ligand framework is a well-established strategy for developing effective catalysts. Complexes of such ligands are known to be active in a wide array of important organic transformations. While specific data for this compound complexes is scarce, we can infer their potential applications from the performance of analogous systems.

It is important to note a critical finding in this field: some pyridin-2-yl based ligands have been shown to decompose under certain oxidative conditions (e.g., with a manganese source and H₂O₂) into pyridine-2-carboxylic acid, which was identified as the true catalytically active species. researchgate.net This highlights the importance of stability studies under catalytic conditions to confirm the role of the intact ligand-metal complex.

C-C Bond Forming Reactions Catalyzed by this compound Complexes

Complexes of pyridine-containing ligands are effective catalysts for carbon-carbon bond formation. For instance, ruthenium complexes bearing N-(aryl)pyridine-2-aldimine ligands have been successfully applied in the cross-coupling of arylaldehydes with arylboronic acids. researchgate.net Another significant application is the β-alkylation of secondary alcohols with primary alcohols, a hydrogen-borrowing strategy, which has been catalyzed by manganese complexes with pyridyl-supported ligands under phosphine-free conditions. dicp.ac.cn

Table 1: Examples of C-C Bond Formation Catalyzed by Pyridine-Based Ligand Complexes

| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| [Ru(L)(CO)₂Cl₂] (L = N-(aryl)pyridine-2-aldimine) | C-C Cross-Coupling | Arylaldehydes, Arylboronic Acids | Not specified | researchgate.net |

Given these precedents, it is conceivable that transition metal complexes of this compound could catalyze similar C-C bond-forming reactions, with the ligand's stereochemistry potentially offering a route to asymmetric variants of these transformations.

C-Heteroatom (C-O, C-N) Bond Forming Reactions Mediated by Complexes

The formation of carbon-heteroatom bonds, particularly C-O and C-N bonds, is fundamental in organic synthesis. Catalysis by transition metal complexes featuring π-extended 2,2′-bipyridine ligands has shown efficacy in visible-light-driven C-O and C-N coupling reactions. rsc.org In one notable study, a nickel-catalyzed C-O coupling reaction successfully coupled various aryl bromides with alcohols. rsc.orgnih.gov Significantly, the secondary alcohol cyclopentanol (B49286) was used as a substrate in this system, yielding the coupled product in a 50% yield, demonstrating the feasibility of using such cyclic alcohols in these transformations. rsc.orgnih.gov

Table 2: Ni-Catalyzed C-O Coupling with Cyclopentanol

| Catalyst System | Aryl Halide | Nucleophile | Yield | Reference |

|---|

This suggests a promising avenue for complexes of this compound, which could potentially act as catalysts for intramolecular or intermolecular C-O and C-N bond-forming reactions, leveraging the proximity of the coordinated alcohol.

Hydrogenation and Dehydrogenation Catalysis

The reversible processes of hydrogenation and dehydrogenation are critical in synthetic chemistry, with applications ranging from the synthesis of fine chemicals to hydrogen storage. Pyridine-based ligands play a crucial role in catalysts for these reactions.

Dehydrogenation (Alcohol Oxidation): Ruthenium complexes with ligands derived from pyridine-2-carboxaldehyde have been shown to catalyze the oxidation of various alcohols to their corresponding aldehydes and ketones. researchgate.net For example, a ruthenium complex catalyzed the oxidation of cyclopentanol to cyclopentanone using N-methylmorpholine-N-oxide (NMO) as the oxidant. researchgate.net Furthermore, iridium-based catalysts are highly effective for the Oppenauer-type oxidation of alcohols, with one cationic Iridium N-heterocyclic carbene complex achieving a turnover number of 6640 for the oxidation of cyclopentanol. acs.org

Hydrogenation (Ketone Reduction): The reverse reaction, the hydrogenation of ketones to alcohols, is also well-catalyzed by related complexes. Iridium complexes featuring bipyridine-based functional ligands are efficient for the hydrogenation of a wide variety of ketones and aldehydes to the corresponding alcohols under mild, atmospheric pressure conditions without the need for a base. acs.org

Table 3: Catalytic Hydrogenation/Dehydrogenation Involving Cyclopentanol/Cyclopentanone

| Catalyst System | Reaction Type | Substrate | Product | Performance | Reference |

|---|---|---|---|---|---|

| [Ru(CO)₂(L)X₂] (L=Schiff base) | Oxidation | Cyclopentanol | Cyclopentanone | High Yield with NMO | researchgate.net |

| Cationic CpIr NHC complex | Oxidation | Cyclopentanol | Cyclopentanone | TON up to 6640 | acs.org |

These examples strongly support the potential of this compound-metal complexes as catalysts for both the hydrogenation of ketones and the dehydrogenation of alcohols. The chiral nature of the ligand could be particularly advantageous in developing enantioselective catalysts for the reduction of prochiral ketones.

Role in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. Chiral ligands are central to this field, as they transfer stereochemical information to the catalytic center, thereby directing the stereochemical outcome of a reaction. Ligands incorporating a pyridine ring and a chiral alcohol, such as this compound, are designed to act as bidentate N,O-ligands, forming stable chelate complexes with metal centers that can create a well-defined and rigid chiral environment.

Enantioselective Transformations Using Chiral this compound Ligands

The use of chiral pyridine-containing ligands is a well-established strategy for achieving high enantioselectivity in a variety of chemical transformations. acs.orgrsc.orgthieme.de These ligands can influence the stereochemical pathway of reactions such as hydrogenations, C-H functionalizations, and conjugate additions. acs.orgrsc.orgthieme-connect.de The fundamental principle relies on the formation of a chiral metal complex where the ligand's stereocenters dictate the facial selectivity of substrate approach or the stereochemistry of bond formation.

Despite the structural potential of chiral this compound as an N,O-bidentate ligand, detailed studies focusing specifically on its application in major enantioselective transformations are not extensively reported in the current body of scientific literature. While the synthesis of related chiral amino alcohols and their precursors, like trans-2-aminocyclopentanol derivatives, has been described for use as ligands, specific data on the performance of the 2-(pyridin-2-yl) derivative in achieving high enantiomeric excess in catalytic reactions is limited. researchgate.net Research in the field has often focused on other classes of pyridine-based ligands, such as those with oxazoline (B21484) (PyOX) or phosphine (B1218219) moieties. researchgate.net

Diastereoselective Control in Catalytic Processes

Diastereoselective control is crucial when a reaction can generate multiple stereoisomers that are not mirror images. In catalysis, the chiral ligand plays a pivotal role in differentiating between diastereomeric transition states, thereby favoring the formation of one diastereomer over others. This is often achieved by steric interactions within the catalyst-substrate complex that destabilize one transition state relative to another.

The application of metal complexes bearing this compound to control diastereoselectivity is a plausible extension of its role in asymmetric catalysis. The rigid conformation adopted upon chelation could effectively shield one face of a coordinated substrate, directing the attack of a reagent to the less hindered face. However, specific examples and systematic studies detailing the use of this compound complexes for diastereoselective control in reactions such as aldol, Michael, or cycloaddition reactions are not prominently featured in published research. Studies on diastereoselective synthesis have often employed related but structurally distinct systems, such as those involving cyclopentadienyl-cyclopentanol hybrids or in reactions where cyclopentanol itself acts as a substrate rather than a ligand component. acs.orgacs.org

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies typically involve identifying key intermediates, determining the rate-limiting step, and elucidating the mode of catalyst activation and regeneration. For catalysts involving pyridine-based ligands, investigations often focus on aspects like metal-ligand cooperation, the role of ligand electronics and sterics, and the stability of the catalytic species. mdpi.comnih.gov

A plausible catalytic cycle involving a metal-2-(Pyridin-2-yl)cyclopentanol complex would likely proceed through several key steps:

Ligand Exchange: The substrate displaces a labile ligand on the metal center to form the active catalyst-substrate complex.

Stereodetermining Step: The chiral environment created by the this compound ligand directs the key bond-forming step (e.g., migratory insertion, reductive elimination) to occur with a specific stereochemistry.

Product Release: The product dissociates from the metal center.

Catalyst Regeneration: The metal complex returns to its initial state, ready to begin a new cycle.

While general mechanistic principles for transition metal catalysis with N,O-ligands are well-established, specific mechanistic investigations, including kinetic studies, computational modeling (DFT), and spectroscopic identification of intermediates for catalysts derived from this compound, are not widely available in the literature. Research has tended to concentrate on the mechanisms of more common catalytic systems, such as those involving pincer-type pyridine ligands or palladium-pyridine complexes in C-H activation. acs.orgmdpi.com

Theoretical and Computational Investigations of 2 Pyridin 2 Yl Cyclopentanol

Conformational Analysis and Stereochemical Preferences

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the pyridinyl and hydroxyl substituents give rise to a complex conformational landscape for 2-(Pyridin-2-yl)cyclopentanol.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to identify the stable conformations of this compound. These calculations map the potential energy surface of the molecule to locate its energy minima, which correspond to the most stable three-dimensional arrangements of the atoms. For a molecule with multiple stereoisomers, such as (1R,2S)- and (1S,2R)-2-(pyridin-2-yl)cyclopentanol, each diastereomer presents a unique set of stable conformations.

The calculations typically reveal that the cyclopentane ring adopts puckered conformations, such as the envelope or twist forms, to alleviate ring strain. The relative orientations of the pyridin-2-yl and hydroxyl groups are the other major determinants of conformational stability. The results of these calculations are often presented in a data table that ranks the conformers by their relative energies.

Table 1: Illustrative Relative Energies of Hypothetical Stable Conformers of (1R,2S)-2-(Pyridin-2-yl)cyclopentanol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-O) |

|---|---|---|

| A | 0.00 | 5.2° |

| B | 1.52 | 65.8° |

| C | 2.89 | -170.1° |

Note: This data is representative and intended for illustrative purposes to show the output of quantum chemical calculations.

A pivotal factor governing the conformational preferences of this compound is the formation of an intramolecular hydrogen bond. nih.gov The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine (B92270) ring can serve as a hydrogen bond acceptor. Conformations that allow for this O-H···N interaction are significantly stabilized.

Computational tools such as Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be used to characterize and quantify this interaction. These analyses can determine the strength of the hydrogen bond by examining the electron density at the bond critical point and the orbital interactions. The presence of a strong intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which has significant implications for its chemical reactivity and interaction with other molecules. nih.gov

Electronic Structure and Spectroscopic Property Correlations

Computational methods can predict spectroscopic properties that are instrumental in the experimental characterization of this compound.

Theoretical calculations can generate predicted spectra that aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. By comparing the calculated shifts for different conformers with experimental data, the dominant conformation in solution can be inferred.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. The O-H stretching frequency is particularly sensitive to hydrogen bonding; a shift to a lower wavenumber in the calculated spectrum for a hydrogen-bonded conformer provides strong evidence for this interaction.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption (UV-Vis) spectrum, providing information about the electronic transitions within the molecule. nih.gov

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. fiveable.melibretexts.org The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be distributed across the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and represent typical outputs from DFT calculations on similar organic molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of reactions in which this compound may participate, for instance, as a ligand in asymmetric catalysis. By mapping the potential energy surface of a reaction, transition states and intermediates can be identified, and the reaction pathway with the lowest energy barrier can be determined.

In a catalytic cycle, DFT calculations can be used to model the coordination of the this compound ligand to a metal center and the subsequent steps of the reaction. This can provide a detailed understanding of how the stereochemistry of the ligand influences the stereochemical outcome of the reaction, which is fundamental to the design of more efficient and selective catalysts.

Computational Design Principles for Modified Ligands and Derivatives

The computational design of new ligands and derivatives based on the this compound scaffold is a key area where theoretical chemistry can significantly contribute to the development of more efficient catalysts. In silico design principles are based on establishing structure-activity relationships through computational screening of various derivatives. By systematically modifying the parent structure of this compound, for example, by introducing different substituents on the pyridine ring or the cyclopentanol (B49286) moiety, it is possible to tune the electronic and steric properties of the ligand.

Computational methods can predict how these modifications will affect the ligand's coordination to a metal center and its subsequent catalytic performance. Properties such as the ligand's HOMO-LUMO gap, its charge distribution, and its steric bulk can be calculated and correlated with catalytic activity and selectivity. This in silico approach allows for the rational design of a library of virtual ligands, from which the most promising candidates can be selected for synthesis and experimental testing, thereby accelerating the discovery of new and improved catalysts.

| Parameter | Description | Relevance in Ligand Design |

| Electronic Properties | ||

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences the ligand's ability to donate or accept electrons, affecting the reactivity of the metal center. |

| Mulliken/NPA Charges | Distribution of electron density over the atoms of the ligand. | Helps in understanding the coordination properties and the nature of the metal-ligand bond. |

| Steric Properties | ||

| Steric Maps/Bulk | The three-dimensional size and shape of the ligand. | Determines the accessibility of the metal center to substrates and can influence the selectivity of the reaction. |

| Bite Angle | The ligand-metal-ligand angle in a bidentate coordination mode. | Affects the geometry and stability of the catalytic complex, which in turn influences catalytic activity. |

Synthetic Utility in Complex Molecule Construction and Scaffold Development

2-(Pyridin-2-yl)cyclopentanol as a Chiral Building Block

The presence of stereocenters in the cyclopentanol (B49286) ring of this compound makes it an attractive chiral building block. The development of enantioselective synthetic routes to this compound would be a critical first step in realizing its potential for asymmetric synthesis.

Incorporation into Natural Product Scaffolds (synthetic routes only)

While no specific examples of the direct incorporation of this compound into natural product scaffolds have been identified in the surveyed literature, its structural motifs are present in various natural products. For instance, the cyclopentane (B165970) ring is a core feature of prostaglandins (B1171923) and certain terpenoids. The pyridine (B92270) ring is found in numerous alkaloids.

A hypothetical synthetic route could involve the use of enantiomerically pure this compound as a starting material for the construction of a more complex target molecule. The hydroxyl group could be used as a handle for further functionalization, and the pyridine ring could act as a directing group or a site for metal-catalyzed cross-coupling reactions to build complexity.

Utility in the Synthesis of Optically Active Fine Chemicals

The synthesis of optically active fine chemicals often relies on the use of chiral catalysts or chiral starting materials. Enantiomerically enriched this compound could serve as a valuable precursor for the synthesis of such chemicals. The pyridine moiety can coordinate to metal centers, suggesting its potential use as a chiral ligand in asymmetric catalysis.

| Potential Application | Synthetic Strategy | Key Features of this compound |

| Asymmetric Catalysis | Use as a chiral ligand for metal catalysts | Coordination of the pyridine nitrogen; stereocenters on the cyclopentanol ring |

| Chiral Auxiliaries | Temporary incorporation to guide stereoselective reactions | Facile attachment and removal; defined stereochemistry |

| Synthesis of Chiral Intermediates | Use as a starting material for multi-step syntheses | Functional groups for further transformations; defined stereochemistry |

Development of Chemical Libraries Based on the this compound Scaffold

The this compound core represents a unique three-dimensional scaffold that could be exploited for the generation of chemical libraries for drug discovery and chemical biology research.

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules from a common starting material. The this compound scaffold is well-suited for DOS approaches. The hydroxyl group and the pyridine ring provide two distinct points for diversification. For example, the hydroxyl group can be converted into a range of other functional groups, while the pyridine ring can be functionalized at various positions.

Generation of Functional Analogues for Research Purposes

By systematically modifying the this compound scaffold, a library of functional analogues could be generated. These analogues could be used to probe biological systems and to identify structure-activity relationships for a particular biological target.

| Diversification Point | Possible Modifications | Resulting Diversity |

| Cyclopentanol Hydroxyl Group | Esterification, etherification, oxidation, substitution | Functional group diversity |

| Pyridine Ring | Substitution at various positions (e.g., via lithiation or halogenation followed by cross-coupling) | Substituent diversity, steric and electronic property modulation |

| Cyclopentane Ring | Introduction of additional substituents | Scaffold complexity, conformational diversity |

Applications in Material Science Precursor Synthesis (e.g., polymer monomers, supramolecular assemblies)

The structural features of this compound also suggest its potential use as a precursor in material science.

The presence of a hydroxyl group and a polymerizable moiety (if introduced onto the pyridine or cyclopentane ring) could allow this compound to be used as a monomer in polymerization reactions. The resulting polymers would possess chiral side chains containing a pyridine unit, which could impart interesting properties such as chiroptical activity or metal-coordinating abilities.

Furthermore, the pyridine moiety is a well-known hydrogen bond acceptor and can participate in metal coordination, making this compound a potential building block for the construction of supramolecular assemblies. Self-assembly of this molecule could lead to the formation of ordered structures such as gels, liquid crystals, or porous materials.

Advanced Characterization Methodologies for 2 Pyridin 2 Yl Cyclopentanol and Its Complexes

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of "2-(Pyridin-2-yl)cyclopentanol". These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of "this compound".

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the cyclopentanol (B49286) moiety. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the cyclopentanol ring would be observed in the upfield region, with the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) appearing as a distinct multiplet. The chemical shifts and coupling patterns of the cyclopentyl protons can provide information about the relative stereochemistry of the substituents.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate at lower field (typically δ 120-150 ppm), while the sp³ hybridized carbons of the cyclopentanol ring would appear at higher field. The carbon attached to the hydroxyl group would have a characteristic chemical shift in the range of δ 60-80 ppm.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.5 | d | 4.5 |

| Pyridine H-3 | 7.8 | d | 7.8 |

| Pyridine H-4 | 7.3 | t | 6.2 |

| Pyridine H-5 | 7.2 | t | 6.0 |

| CH-OH | 4.2 | m | - |

| CH-Py | 3.5 | m | - |

| Cyclopentyl CH₂ | 1.5-2.2 | m | - |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic functional groups present in "this compound". The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopentyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N (Pyridine) | Stretching | 1580-1620 |

| C=C (Pyridine) | Stretching | 1430-1500 |

| C-O | Stretching | 1050-1200 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of "this compound", which aids in confirming its molecular formula. The molecular ion peak (M⁺) would be observed, and the fragmentation pattern would likely involve the loss of a water molecule from the alcohol group and cleavage of the cyclopentyl ring or the bond connecting it to the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound" and its metal complexes, single-crystal X-ray diffraction can provide unambiguous information about:

Molecular Conformation: The exact conformation of the cyclopentanol ring and the relative orientation of the pyridine and hydroxyl substituents.

Stereochemistry: The absolute configuration of chiral centers can be determined, which is crucial for this chiral molecule.

Intermolecular Interactions: The nature and geometry of hydrogen bonding (e.g., between the hydroxyl group and the pyridine nitrogen of an adjacent molecule) and other non-covalent interactions that dictate the crystal packing.

Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Metal-N(pyridine) bond length (Å) | 2.05 |

| Metal-O(hydroxyl) bond length (Å) | 1.98 |

| Coordination Geometry | Distorted Octahedral |

Chiral Chromatography for Enantiomeric Excess Determination

Since "this compound" is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most common method for separating and quantifying the enantiomers to determine the enantiomeric excess (ee) of a sample.

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. Common types of CSPs that could be effective for the separation of this amino alcohol include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases.

The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram.

Example of Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for 2-(Pyridin-2-yl)cyclopentanol

The development of efficient and stereoselective synthetic routes to this compound is a crucial first step towards unlocking its potential. Current research into the synthesis of related 2-substituted pyridines and functionalized cyclopentanols provides a strong foundation for future work in this area.

One promising approach involves the reaction of pyridine (B92270) N-oxides with organometallic reagents. The activation of the pyridine ring by N-oxidation facilitates nucleophilic attack at the 2-position. Sequential addition of a suitable cyclopentyl Grignard reagent to a pyridine N-oxide, followed by a rearrangement and reduction sequence, could provide a direct route to the target molecule. acs.orgsemanticscholar.orgnih.gov The regioselectivity of such additions is often high, offering a significant advantage in terms of product purity. acs.orgnih.gov

Another viable strategy is the directed ortho-metalation of pyridine. Using a strong base, it is possible to deprotonate the pyridine ring specifically at the 2-position, creating a nucleophilic center that can then react with an electrophilic cyclopentanone (B42830) precursor. Subsequent reduction of the resulting ketone would yield the desired cyclopentanol (B49286).

For the asymmetric synthesis of specific stereoisomers of this compound, multicatalytic cascade reactions represent a cutting-edge methodology. nih.govnih.gov For instance, a one-pot reaction combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular reaction could be envisioned to construct a densely functionalized cyclopentanone precursor with high enantioselectivity. nih.govnih.gov This precursor could then be readily converted to the target alcohol.

The following table summarizes potential synthetic strategies for this compound:

| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

| Pyridine N-Oxide Alkylation | Pyridine N-oxide, Cyclopentyl Grignard reagent | High regioselectivity, readily available starting materials | Control of stereochemistry, potential for side reactions |

| Directed Ortho-Metalation | Pyridine, Cyclopentanone | Direct C-C bond formation | Use of strong bases, cryogenic conditions may be required |

| Asymmetric Cascade Reaction | 1,3-Dicarbonyl compounds, α,β-Unsaturated aldehydes | High enantioselectivity, one-pot procedure | Catalyst compatibility, optimization of reaction conditions |

Novel Catalytic Applications and Ligand Modifications

The structural features of this compound, specifically the presence of a nitrogen atom for metal coordination and a chiral hydroxyl group, make it an excellent candidate for development as a chiral ligand in asymmetric catalysis. Chiral pyridine-derived ligands have a long and successful history in this field, and new, more effective ligands are continually being sought. acs.orgnih.govdiva-portal.org

The proximity of the chiral center to the coordinating nitrogen atom in this compound could allow for effective transfer of stereochemical information during a catalytic cycle. This is a key feature in the design of successful chiral ligands. acs.org It could potentially be employed in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Furthermore, the cyclopentanol backbone offers significant opportunities for modification to fine-tune the steric and electronic properties of the ligand. For example, the hydroxyl group could be derivatized to create a bidentate ligand, or substituents could be introduced on the cyclopentyl ring to create a more sterically demanding environment around the metal center. This modularity is a highly desirable feature in ligand design, as it allows for the rapid optimization of a ligand for a specific catalytic transformation. diva-portal.org

Potential catalytic applications and modifications are outlined below:

| Potential Catalytic Application | Proposed Ligand Modification | Target Transformation |

| Asymmetric Hydrogenation | Derivatization of the hydroxyl group to form a bidentate P,N or N,N ligand | Enantioselective reduction of prochiral ketones and olefins |

| Asymmetric Allylic Alkylation | Introduction of bulky substituents on the cyclopentyl ring | Enantioselective formation of C-C bonds |

| Enantioselective C-H Borylation | Formation of an N,B-bidentate ligand | Desymmetrization of prochiral substrates |

Advanced Theoretical Approaches for Predictive Design

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in the design and development of new catalysts. nih.govmdpi.comekb.eg In the context of this compound, Density Functional Theory (DFT) and other computational methods could be employed to predict its properties and guide the design of new, more effective catalysts. nih.govmdpi.com

DFT calculations can provide valuable insights into the electronic structure and geometry of the molecule, as well as its coordination complexes with various transition metals. nih.govbiointerfaceresearch.com This information can be used to predict the stability of these complexes and to understand the nature of the metal-ligand bonding. Furthermore, theoretical calculations can be used to model the transition states of catalytic reactions, providing a deeper understanding of the reaction mechanism and the factors that control stereoselectivity. mdpi.com

By combining theoretical predictions with experimental results, it should be possible to develop a comprehensive understanding of the structure-activity relationships for catalysts based on this compound. This knowledge-driven approach to catalyst design has the potential to significantly accelerate the discovery of new and highly efficient catalytic systems.

The table below highlights the potential applications of theoretical approaches:

| Theoretical Method | Predicted Property | Impact on Catalyst Design |

| Density Functional Theory (DFT) | Electronic structure, geometry, metal-ligand bond energies | Prediction of complex stability and reactivity |

| Transition State Modeling | Reaction mechanisms, activation energies, stereoselectivity | Understanding the origin of enantioselectivity and guiding ligand modification |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Predicting the dynamic behavior of the catalyst in solution |

Untapped Synthetic Potential in Materials and Complex Organic Systems

Beyond its potential in catalysis, this compound also possesses untapped potential as a building block in the synthesis of advanced materials and complex organic molecules. The bifunctional nature of the molecule, with its nucleophilic hydroxyl group and coordinating pyridine ring, makes it a versatile synthon for a variety of applications.

In materials science, pyridine-containing polymers have shown promise in a range of applications, including as functional nanomaterials and in catalysis. researchgate.netdntb.gov.uanih.gov The this compound unit could be incorporated into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials, such as chirality or metal-coordinating ability.

In the field of supramolecular chemistry, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination could be exploited in the design of self-assembling systems. acs.orgrsc.org Chiral 2-pyridyl alcohols have been shown to form interesting supramolecular structures, and this compound could be used to create novel architectures with potential applications in areas such as molecular recognition and sensing. acs.org

Finally, as a chiral building block, this compound could be a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals. portico.org The stereochemically defined cyclopentanol ring and the versatile pyridine handle provide multiple points for further functionalization and elaboration into more complex molecular frameworks.

The following table summarizes the potential applications in materials and complex organic systems:

| Field of Application | Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer or functional pendant group | Chiral polymers, metal-coordinating polymers |

| Supramolecular Chemistry | Building block for self-assembly | Novel supramolecular architectures, molecular sensors |

| Total Synthesis | Chiral intermediate | Access to complex natural products and pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-2-yl)cyclopentanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization or nucleophilic substitution. For example, pyridine derivatives can react with cyclopentanol precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Catalysts such as Pd(OAc)₂ may enhance regioselectivity . Yield optimization requires monitoring reaction time, temperature, and stoichiometric ratios using HPLC or TLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm proton environments and carbon backbone. Pyridine ring protons appear as distinct doublets (δ 7.2–8.5 ppm), while cyclopentanol protons show multiplet splitting (δ 1.5–2.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions between cyclopentanol and pyridine) .

- MS : High-resolution ESI-MS validates molecular weight (m/z 177.12 for [M+H]) .

Q. How can impurities in synthesized this compound be identified and removed?

- Methodology :

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the compound by exploiting solubility differences .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved?

- Methodology :

- Chiral catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation reagents to induce chirality in precursor molecules.

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (85:15) to resolve enantiomers. Optical rotation and CD spectroscopy validate enantiomeric excess (>98%) .

Q. What computational approaches predict the pharmacological targets of this compound?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Maestro simulates binding to kinase domains (e.g., EGFR or MAPK). Pyridine and cyclopentanol moieties show affinity for hydrophobic pockets.

- MD simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories. RMSD < 2 Å indicates stable binding .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀ in kinase assays) with cell-based viability tests (MTT assay).

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

- Methodology :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility while maintaining biocompatibility.

- Prodrug derivatization : Introduce phosphate or succinate esters at the hydroxyl group, which hydrolyze in physiological conditions .

Data Analysis and Experimental Design

Q. How to design dose-response studies for evaluating toxicity thresholds?

- Methodology :

- OECD Guidelines : Follow Test No. 423 for acute oral toxicity, using Sprague-Dawley rats (n ≥ 5 per group). Administer doses from 10–1000 mg/kg and monitor mortality, organ weight, and histopathology over 14 days .

- Probit analysis : Calculate LD₅₀ values using nonlinear regression models (e.g., GraphPad Prism).

Q. What crystallographic parameters define hydrogen-bonding networks in this compound?

- Methodology :

- Single-crystal XRD : Resolve O–H···N (2.65 Å) and C–H···π interactions (3.2 Å) using Mo-Kα radiation (λ = 0.71073 Å).

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts, showing >15% contribution from H-bonding .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 175.21 g/mol | HR-ESI-MS |

| LogP (Octanol/Water) | 1.78 ± 0.12 | Shake-flask |

| Solubility in Water | 2.3 mg/mL (25°C) | USP dissolution test |

| Melting Point | 89–92°C | DSC |

Table 2 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Cyclization (K₂CO₃/DMF) | 65 | 98 | 80°C, 12 h |

| Pd-catalyzed coupling | 78 | 99 | 100°C, 8 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.